molecular formula C17H19NO4S B2394017 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798542-06-9

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2394017
CAS RN: 1798542-06-9
M. Wt: 333.4
InChI Key: YGWKRXQVPQPZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. MT-45 has been found to have a high affinity for the mu-opioid receptor and has been shown to produce potent analgesic effects in animal models. Due to its potential therapeutic value, MT-45 has been the subject of scientific research in recent years.

Mechanism Of Action

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one acts on the mu-opioid receptor in the central nervous system to produce its analgesic effects. The mu-opioid receptor is involved in the modulation of pain and is the primary target of most opioid analgesics. 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one binds to the mu-opioid receptor with high affinity and activates downstream signaling pathways that lead to the inhibition of pain transmission.
Biochemical and Physiological Effects:
6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been shown to produce potent analgesic effects in animal models. In addition, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been found to have a long duration of action and lower toxicity compared to other opioids such as morphine. However, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has also been found to produce respiratory depression and other side effects at high doses.

Advantages And Limitations For Lab Experiments

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and potent analgesic effects. However, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one also has limitations, including its complex synthesis and potential for side effects at high doses.

Future Directions

There are several future directions for research on 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, including the development of more efficient synthesis methods, the investigation of its potential as a treatment for chronic pain, and the exploration of its effects on other opioid receptors. In addition, further research is needed to fully understand the potential side effects of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one and to develop strategies to minimize these effects.

Synthesis Methods

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can be synthesized using a multi-step process that involves the reaction of 4-methylthiophene-2-carboxylic acid with piperidine in the presence of a coupling agent. The resulting intermediate is then reacted with 6-methyl-2H-pyran-2-one to yield the final product. The synthesis of 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is complex and requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been the subject of scientific research due to its potential therapeutic value as an analgesic. Studies have shown that 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has a high affinity for the mu-opioid receptor and produces potent analgesic effects in animal models. In addition, 6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been found to have a long duration of action and lower toxicity compared to other opioids such as morphine.

properties

IUPAC Name

6-methyl-4-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-7-15(23-10-11)17(20)18-5-3-13(4-6-18)22-14-8-12(2)21-16(19)9-14/h7-10,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKRXQVPQPZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

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